2-Isopropyl-5-methylbenzenethiol
Description
2-Isopropyl-5-methylbenzenethiol (CAS: 90927-71-2) is an organosulfur compound with the molecular formula C₁₀H₁₄S and a molecular weight of 166.287 g/mol . Structurally, it features a benzene ring substituted with a thiol (-SH) group at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a methyl group (-CH₃) at position 4. This substitution pattern confers unique reactivity due to the electron-donating alkyl groups and the nucleophilic thiol moiety.
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3 |
InChI Key |
NQRDWRPSYDFYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The replacement of the thiol (-SH) in this compound with a methoxy group (-OCH₃) reduces nucleophilicity but enhances oxidative stability.
- The molecular weight of 2-Isopropyl-5-methylanisole is slightly lower (164.24 vs. 166.287 g/mol), reflecting the substitution of sulfur with oxygen .
5-Isopropyl-2-methylbenzaldehyde
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 162.23 g/mol
- CAS : 1866-03-1
- Functional Group : Aldehyde (-CHO) at position 1, with isopropyl and methyl groups at positions 5 and 2, respectively.
- Applications : Benzaldehyde derivatives are widely used as intermediates in organic synthesis (e.g., pharmaceuticals, agrochemicals) due to the reactivity of the aldehyde group .
Key Differences :
- The aldehyde group introduces electrophilic character, contrasting with the nucleophilic thiol in this compound.
- The molecular weight (162.23 g/mol) is lower than both the thiol and anisole analogs, reflecting the absence of sulfur and the smaller oxygen-containing functional group .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |
|---|---|---|---|---|---|
| This compound | 90927-71-2 | C₁₀H₁₄S | 166.287 | Thiol (-SH) | Materials science, synthesis |
| 2-Isopropyl-5-methylanisole | 1076-56-8 | C₁₁H₁₆O | 164.24 | Methoxy (-OCH₃) | Flavors, fragrances |
| 5-Isopropyl-2-methylbenzaldehyde | 1866-03-1 | C₁₁H₁₄O | 162.23 | Aldehyde (-CHO) | Organic synthesis |
Structural and Reactivity Insights :
- Thiol vs. Methoxy : The thiol group in this compound enables metal-binding and redox reactions, whereas the methoxy group in 2-Isopropyl-5-methylanisole contributes to steric hindrance and resonance stabilization .
- Thiol vs. Aldehyde : The aldehyde in 5-Isopropyl-2-methylbenzaldehyde is highly reactive in condensation and nucleophilic addition reactions, unlike the thiol’s propensity for disulfide bond formation .
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